![molecular formula C15H16N4O B2758853 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone CAS No. 2034332-31-3](/img/structure/B2758853.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C15H16N4O and its molecular weight is 268.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Pyrazole derivatives, including compounds similar to the one , have been a subject of extensive research due to their significant biological and pharmacological activities. A study by (Golea Lynda, 2021) discusses the synthesis of similar compounds and their antibacterial and antioxidant activities. These compounds exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria and moderate antioxidant activities.
Anticancer and Antimicrobial Agents
Compounds structurally related to the one have been explored for their potential as anticancer and antimicrobial agents. (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021) synthesized a series of compounds that demonstrated potency against cancer cell lines and effective antibacterial and antifungal activities. This suggests the relevance of such compounds in developing new pharmaceutical agents.
Antimicrobial and Antimycobacterial Activities
Several studies have shown the antimicrobial effectiveness of pyrazole derivatives. Research by (Satyender Kumar et al., 2012) and (.. R.V.Sidhaye et al., 2011) highlights the synthesis of similar compounds and their promising antimicrobial and antimycobacterial activities. This indicates the potential use of these compounds in addressing various microbial infections.
Anti-inflammatory and Antibacterial Agents
The synthesis of pyrazole derivatives has been linked to potential anti-inflammatory and antibacterial properties. Research by (P. Ravula et al., 2016) details the creation of compounds with significant anti-inflammatory and antibacterial activities, suggesting their application in the development of new therapeutic agents.
Formulation Development for Poorly Water-Soluble Compounds
Studies like the one by (Lori Burton et al., 2012) investigate the formulation of poorly water-soluble compounds for therapeutic applications. Though not directly related to the specific compound , this research provides insight into formulation strategies that can be applied to similar compounds.
Supramolecular Chemistry
Research in supramolecular chemistry, as discussed by (Lingwei Kong et al., 2012), involves the synthesis of complex structures that can have various applications, including in the development of new materials and drugs. Such research may provide a framework for understanding and manipulating the interactions of compounds like the one .
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(12-3-5-16-6-4-12)18-7-8-19-13(10-18)9-14(17-19)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUSMZRWHBRJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2758770.png)

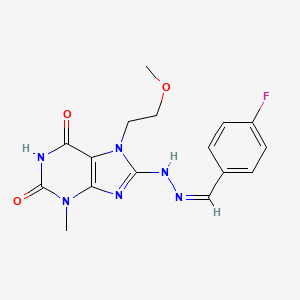
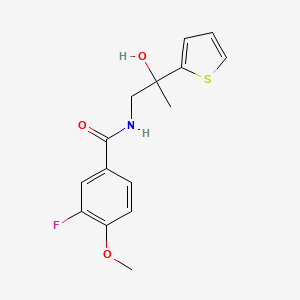
![Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B2758777.png)
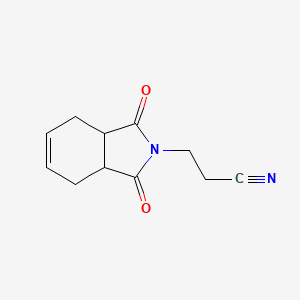
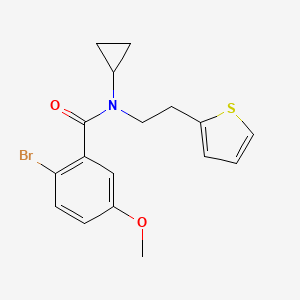

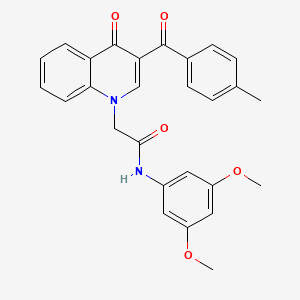
![4-{4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2758785.png)
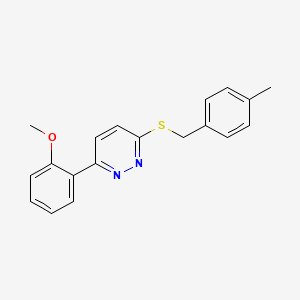
![N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2758787.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2758788.png)
![2-Methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole](/img/structure/B2758789.png)
